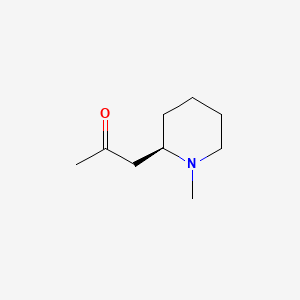

N-Methylpelletierine

Description

Structure

3D Structure

Properties

CAS No. |

40199-45-9 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-[(2R)-1-methylpiperidin-2-yl]propan-2-one |

InChI |

InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3/t9-/m1/s1 |

InChI Key |

TYHJMEIBGDDCPA-SECBINFHSA-N |

Isomeric SMILES |

CC(=O)C[C@H]1CCCCN1C |

Canonical SMILES |

CC(=O)CC1CCCCN1C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of N Methylpelletierine

Precursor Incorporation Studies

Tracer experiments using isotopically labeled compounds have been fundamental in elucidating the biosynthetic precursors of N-methylpelletierine. These studies have definitively identified L-lysine as the primary source of the piperidine (B6355638) ring and acetate (B1210297) as the origin of the propanone sidechain.

L-Lysine Metabolism

Feeding studies have demonstrated that L-lysine is the specific amino acid precursor for the piperidine nucleus of this compound. cdnsciencepub.comcdnsciencepub.com Experiments using labeled L-lysine have shown its incorporation into the alkaloid, while D-lysine is not utilized. cdnsciencepub.com This stereospecificity points to the involvement of enzymes that can distinguish between the two enantiomers of lysine (B10760008). cdnsciencepub.commdpi.com The metabolism of L-lysine initiates the pathway, providing the core carbon and nitrogen backbone of the piperidine ring. cdnsciencepub.comnih.gov

The incorporation of lysine into this compound can occur in a nonsymmetrical manner, suggesting that a symmetrical intermediate like free cadaverine (B124047) may not always be involved. cdnsciencepub.comextrasynthese.com This has led to hypotheses involving enzyme-bound intermediates that maintain the asymmetry of the lysine precursor throughout the initial biosynthetic steps. cdnsciencepub.com

Cadaverine and N-Methylcadaverine Intermediates

The decarboxylation of lysine leads to the formation of cadaverine, a symmetrical diamine. mdpi.comnih.gov Studies with radiolabeled cadaverine fed to Punica granatum have shown its incorporation into this compound, supporting its role as an intermediate. mdpi.comnih.gov Following its formation, cadaverine is believed to be methylated to yield N-methylcadaverine. mdpi.comnih.gov This methylation step is a crucial event, introducing the N-methyl group characteristic of this compound. mdpi.com The proposed enzyme for this transformation is a cadaverine N-methyltransferase (CMT). mdpi.com

Subsequently, N-methylcadaverine undergoes oxidative deamination to form 5-methylaminopentanal. mdpi.com This aldehyde can then spontaneously cyclize to form the N-methyl-Δ1-piperidinium cation, a key cyclic intermediate. mdpi.com

Acetate and Malonyl-CoA Contributions to Sidechain Elaboration

The three-carbon sidechain of this compound is derived from acetate. cdnsciencepub.comresearchgate.net Tracer studies have confirmed that radioactive acetate is incorporated into the sidechain. mdpi.com It is proposed that acetate is first converted to malonyl-CoA. mdpi.comresearchgate.net The elaboration of the sidechain is thought to proceed through the decarboxylative condensation of malonyl-CoA units, a process catalyzed by a putative polyketide synthase (PKS). mdpi.comnih.gov This mechanism is analogous to the formation of other polyketide-derived natural products. mdpi.com

Proposed Biosynthetic Hypotheses for this compound Formation

Based on the evidence from precursor incorporation studies, two primary hypotheses have been proposed to explain the formation of the piperidine ring of this compound.

Hypothesis I: N-Methyl-Δ1-piperidinium Cation Intermediate

This hypothesis posits that L-lysine is first decarboxylated to form cadaverine. mdpi.com Cadaverine is then methylated to N-methylcadaverine, which is subsequently oxidized to 5-methylaminopentanal. mdpi.com This aminoaldehyde undergoes spontaneous cyclization to form the N-methyl-Δ1-piperidinium cation. mdpi.com This cation then serves as the substrate for the condensation with a three-carbon unit derived from acetate (via malonyl-CoA) to form this compound. mdpi.comnih.gov This pathway involves a symmetrical intermediate, cadaverine. mdpi.com

Hypothesis II: Enzyme-Bound Cadaverine Intermediate

An alternative hypothesis suggests that the decarboxylation of lysine and the subsequent steps occur while the intermediates remain bound to an enzyme or enzyme complex. cdnsciencepub.commdpi.com In this model, lysine is decarboxylated to an enzyme-bound form of cadaverine. cdnsciencepub.com This complex would prevent the release of free, symmetrical cadaverine. cdnsciencepub.com The enzyme-bound cadaverine would then be oxidized to 5-aminopentanal, which cyclizes to the Δ1-piperidinium cation. mdpi.com This cation could then be methylated to form the N-methyl-Δ1-piperidinium cation before or after the addition of the sidechain. mdpi.com This hypothesis accounts for the observed nonsymmetrical incorporation of label from lysine in some species. cdnsciencepub.com

| Precursor | Product | Key Intermediate(s) |

| L-Lysine | Piperidine Ring | Cadaverine, N-Methylcadaverine, N-Methyl-Δ1-piperidinium Cation |

| Acetate | Propanone Sidechain | Malonyl-CoA |

| Hypothesis | Key Feature | Intermediate State |

| Hypothesis I | Involves a free symmetrical intermediate. | Free Cadaverine |

| Hypothesis II | Intermediates remain enzyme-bound. | Enzyme-Bound Cadaverine |

Hypothesis III: ε-N-Methyl-L-Lysine Intermediate

One of the proposed biosynthetic routes, designated as Hypothesis III, posits that the initial step is the methylation of L-lysine at the ε-nitrogen position, yielding ε-N-methyl-L-lysine. mdpi.comresearchgate.net This asymmetrical intermediate is then thought to undergo decarboxylation to form N-methylcadaverine. mdpi.comresearchgate.netscite.ai Subsequent oxidation of N-methylcadaverine produces 5-methylaminopentanal, which then undergoes a spontaneous cyclization to form the N-methyl-Δ¹-piperidinium cation. mdpi.comresearchgate.netscite.ai This cation serves as a key intermediate, which is further elaborated to generate this compound. mdpi.comresearchgate.net The N-methyl group is supplied by S-adenosylmethionine (SAM). researchgate.net

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound is a multi-enzyme process, with each step catalyzed by a specific class of enzymes. The proposed enzymatic reactions draw parallels with those observed in the biosynthesis of other well-characterized alkaloids, such as tropanes. mdpi.com

Lysine Decarboxylase (LDC) Activity

The initial step in the primary proposed pathway for piperidine alkaloid biosynthesis is the decarboxylation of L-lysine to form cadaverine. mdpi.comresearchgate.netresearchgate.net This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC). researchgate.netresearchgate.netresearchgate.net LDC is a key enzyme that channels lysine from primary metabolism into the specialized secondary metabolic pathway leading to alkaloid formation. researchgate.netoup.com The presence and activity of LDC have been identified in various plants that produce lysine-derived alkaloids. researchgate.netoup.comnih.gov

Cadaverine N-Methyltransferase (CMT) Function

Following the formation of cadaverine, the next proposed step involves its methylation to yield N-methylcadaverine. mdpi.comnih.gov This transformation is thought to be carried out by a Cadaverine N-Methyltransferase (CMT). mdpi.comnih.govresearchgate.net While a specific CMT from Punica granatum has not yet been isolated and fully characterized, its existence is predicted based on its relation to putrescine N-methyltransferases (PMTs), which are involved in the biosynthesis of tropane (B1204802) alkaloids. mdpi.com PMTs are S-adenosylmethionine (SAM)-dependent enzymes that transfer a methyl group to a nitrogen atom. mdpi.com

Methylcadaverine Oxidase (MCO) and Primary-Amine Oxidase (AOC) Reactions

The oxidation of N-methylcadaverine to 5-methylaminopentanal is a critical step leading to the formation of the piperidine ring. mdpi.comscite.ai This oxidative deamination is catalyzed by an enzyme presumed to be a Methylcadaverine Oxidase (MCO) or a related Primary-Amine Oxidase (AOC). mdpi.comresearchgate.netresearchgate.net These copper-containing amine oxidases catalyze the conversion of primary amines to their corresponding aldehydes. researchgate.netnih.gov In the context of this compound biosynthesis, the product of this reaction, 5-methylaminopentanal, is unstable and readily cyclizes. mdpi.comrsc.org

Role of Polyketide Synthase (PKS) in Acetoacetate Condensation

The side chain of this compound is derived from acetate units, which are activated as malonyl-CoA. mdpi.comresearchgate.net A Type III Polyketide Synthase (PKS) is predicted to be involved in the condensation of two malonyl-CoA units with the N-methyl-Δ¹-piperidinium cation. mdpi.comresearchgate.netnih.gov This reaction would form a 4-(1-methyl-2-piperidyl)-3-oxobutanoyl-CoA intermediate. mdpi.com Type III PKS enzymes are known to catalyze iterative decarboxylative condensations of malonyl-CoA with a starter molecule to generate a variety of natural products. nih.govnih.gov The involvement of a PKS is supported by radiolabeling studies and by analogy to the biosynthesis of tropane alkaloids, where a similar condensation occurs. mdpi.comnih.gov

Spontaneous Cyclization Mechanisms

A key feature of the this compound biosynthetic pathway is the spontaneous cyclization of an aminoaldehyde intermediate. mdpi.comresearchgate.net The oxidative deamination of N-methylcadaverine by MCO or AOC yields 5-methylaminopentanal. mdpi.comscite.ai This molecule exists in equilibrium with its cyclic iminium form, the N-methyl-Δ¹-piperidinium cation. mdpi.comrsc.orgwiley-vch.de This intramolecular cyclization is a spontaneous process driven by the high reactivity of the aldehyde and amine functional groups within the same molecule, leading to the formation of the stable six-membered piperidine ring. rsc.orgwiley-vch.de

Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Proposed Function | Substrate(s) | Product(s) |

| Lysine Decarboxylase | LDC | Decarboxylation of lysine. mdpi.comresearchgate.netresearchgate.net | L-Lysine | Cadaverine |

| Cadaverine N-Methyltransferase | CMT | Methylation of cadaverine. mdpi.comnih.gov | Cadaverine, S-adenosylmethionine (SAM) | N-Methylcadaverine |

| Methylcadaverine Oxidase / Primary-Amine Oxidase | MCO / AOC | Oxidative deamination of N-methylcadaverine. mdpi.comresearchgate.netnih.gov | N-Methylcadaverine | 5-Methylaminopentanal |

| Polyketide Synthase | PKS | Condensation of malonyl-CoA units to form the side chain. mdpi.comnih.gov | N-methyl-Δ¹-piperidinium cation, Malonyl-CoA | 4-(1-methyl-2-piperidyl)-3-oxobutanoyl-CoA |

Comparative Biosynthetic Relationships with Other Alkaloid Classes (e.g., Tropane, Lycopodium, Coniine)

The biosynthesis of this compound, a piperidine alkaloid, shares fascinating and divergent relationships with other major alkaloid classes. While some pathways converge on similar structural motifs from different precursors, others utilize this compound's core structure as a foundational building block for more complex molecules. This comparative analysis explores the biosynthetic interplay between this compound and tropane, Lycopodium, and coniine alkaloids, highlighting shared enzymatic strategies and distinct metabolic origins.

Shared Precursors and Divergent Ring Structures: The Case of Tropane Alkaloids

Tropane and granatane alkaloids, the class to which this compound belongs, are structurally related, but their biosynthetic pathways begin with different amino acid precursors. researchgate.netmdpi.com The core distinction lies in the formation of their initial nitrogen-containing heterocyclic ring.

This compound (Piperidine Alkaloid): The characteristic six-membered piperidine ring of this compound is derived from L-lysine. abebooks.comresearchgate.netuzh.ch The pathway commences with the decarboxylation of lysine to form the symmetrical diamine cadaverine, catalyzed by lysine decarboxylase (LDC). nih.govnih.govmdpi.com Subsequent N-methylation of cadaverine by a cadaverine N-methyltransferase (CMT) yields N-methylcadaverine. researchgate.netmdpi.com This intermediate is then oxidized by a methylcadaverine oxidase (MCO), leading to spontaneous cyclization into the N-methyl-Δ¹-piperidinium cation. researchgate.netgla.ac.uk

Tropane Alkaloids: In contrast, the five-membered pyrrolidine (B122466) ring at the core of tropane alkaloids (e.g., scopolamine, atropine) originates from the amino acid L-ornithine. wiley-vch.denih.gov Ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine. researchgate.netmdpi.com Putrescine N-methyltransferase (PMT), a key enzyme in this pathway, then methylates putrescine to form N-methylputrescine. nih.govresearchgate.netmdpi.com This is followed by oxidative deamination, which yields the N-methyl-Δ¹-pyrrolinium cation, the foundational electrophilic intermediate for tropane skeletons. researchgate.netnih.gov

Despite the different starting amino acids and resulting ring sizes, both pathways employ a similar biochemical logic: amino acid decarboxylation, N-methylation of the resulting diamine, and oxidative deamination to form a reactive cyclic iminium cation. researchgate.net Furthermore, the elongation of the side chain in both alkaloid classes involves condensation with acetate-derived units, likely through the action of a polyketide synthase (PKS). researchgate.netnih.govnih.gov This demonstrates a convergent evolutionary strategy where different precursors are funneled through analogous enzymatic steps to generate structural complexity.

Pelletierine (B1199966) as a Foundational Unit: The Link to Lycopodium Alkaloids

The biosynthetic relationship between this compound and the Lycopodium alkaloids is exceptionally direct. Tracer studies have firmly established that pelletierine, the demethylated analog of this compound, serves as an obligatory intermediate and a fundamental C8N monomeric unit for the construction of more complex Lycopodium alkaloids, such as lycopodine (B1235814) and cernuine. cdnsciencepub.comcdnsciencepub.comrsc.orgresearchgate.net

The biosynthesis of these intricate C16N and C16N2 structures is hypothesized to occur through the dimerization or further modification of a pelletierine-type unit. cdnsciencepub.com For instance, lycopodine is considered a modified dimer of pelletierine, derivable from lysine and acetate. cdnsciencepub.com This positions the biosynthetic pathway of pelletierine not as a terminal route but as a crucial branching point, supplying the essential building blocks for a vast and structurally diverse class of alkaloids found in clubmosses (Lycopodium species). nih.govcdnsciencepub.comresearchgate.net The initial steps, from lysine to pelletierine, are shared before the pathways diverge to create the unique polycyclic frameworks characteristic of Lycopodium alkaloids. pnas.org

Convergent Evolution of a Common Scaffold: The Coniine Pathway

The biosynthesis of coniine, the toxic piperidine alkaloid from poison hemlock (Conium maculatum), presents a classic example of convergent evolution when compared to this compound. abebooks.comimperial.ac.uk Although both are piperidine alkaloids, their carbon skeletons are assembled from entirely different metabolic sources.

This compound: The piperidine ring is generated from the amino acid lysine. abebooks.com

Coniine: The piperidine ring is biosynthesized from non-amino acid precursors, originating entirely from a polyketide pathway. imperial.ac.ukresearchgate.net The process begins with the linear combination of four acetate units (or more specifically, one butyryl-CoA and two malonyl-CoA units), catalyzed by a polyketide synthase. abebooks.comdntb.gov.ua The resulting octanoyl chain undergoes transamination, with L-alanine serving as the nitrogen donor, followed by cyclization and reduction to yield coniine. researchgate.net

This fundamental difference in precursors—lysine versus acetate—demonstrates that nature has evolved at least two independent routes to construct the same six-membered piperidine ring system. The pathway to this compound represents an amino acid-derived route, while the coniine pathway is a fatty acid/polyketide-derived route. abebooks.comimperial.ac.uk

Research Findings

Interactive Data Table: Comparative Biosynthesis of Alkaloid Classes

The following table summarizes the key distinctions in the biosynthetic pathways of this compound and related alkaloid classes.

| Feature | This compound (Granatane) | Tropane Alkaloids | Lycopodium Alkaloids | Coniine Alkaloids |

| Primary Precursor | L-Lysine, Acetate abebooks.comresearchgate.net | L-Ornithine, Acetate wiley-vch.denih.gov | L-Lysine, Acetate cdnsciencepub.comresearchgate.net | Acetate (Polyketide) abebooks.comresearchgate.net |

| Core Heterocycle | Piperidine (6-membered) gla.ac.uk | Pyrrolidine (5-membered) wiley-vch.de | Piperidine (6-membered) researchgate.net | Piperidine (6-membered) researchgate.net |

| Key Diamine Intermediate | Cadaverine nih.govmdpi.com | Putrescine mdpi.comnih.gov | Cadaverine pnas.org | None (pathway is polyketide-based) |

| Key Cyclic Iminium Ion | N-methyl-Δ¹-piperidinium researchgate.net | N-methyl-Δ¹-pyrrolinium researchgate.netnih.gov | Δ¹-piperideine cdnsciencepub.compnas.org | γ-Coniceine researchgate.netdntb.gov.ua |

| N-Methylation Enzyme | Cadaverine N-methyltransferase (CMT) (putative) researchgate.netmdpi.com | Putrescine N-methyltransferase (PMT) nih.govresearchgate.net | N/A (Pelletierine is the key unit) | N-methylconiine exists, but methylation is a later step abebooks.com |

| Biosynthetic Relationship | - | Convergent evolution of pathway logic | Serves as the precursor/monomer cdnsciencepub.comcdnsciencepub.com | Convergent evolution of structure abebooks.comimperial.ac.uk |

Interactive Data Table: Key Enzymes in Comparative Alkaloid Biosynthesis

This table details the primary enzymes discussed in the comparative biosynthetic pathways.

| Enzyme | Abbreviation | Function | Associated Alkaloid Class(es) |

| Lysine Decarboxylase | LDC | Converts L-lysine to cadaverine. nih.govnih.gov | This compound, Lycopodium |

| Ornithine Decarboxylase | ODC | Converts L-ornithine to putrescine. researchgate.netmdpi.com | Tropane |

| Cadaverine N-methyltransferase | CMT | Methylates cadaverine to N-methylcadaverine (putative). researchgate.netmdpi.com | This compound |

| Putrescine N-methyltransferase | PMT | Methylates putrescine to N-methylputrescine. nih.govresearchgate.netmdpi.com | Tropane |

| Methylcadaverine Oxidase | MCO | Oxidizes N-methylcadaverine (putative). researchgate.net | This compound |

| Copper Amine Oxidase | CAO | Oxidizes cadaverine to form Δ¹-piperideine. nih.govpnas.org | Lycopodium |

| Polyketide Synthase | PKS | Catalyzes condensation of acetate units for side chain or backbone formation. researchgate.netnih.govresearchgate.net | This compound, Tropane, Coniine |

| CYP82M3 | P450 | A Cytochrome P450 enzyme that catalyzes the final ring closure to form tropinone. nih.gov | Tropane |

Synthetic Methodologies for N Methylpelletierine and Analogues

Total Synthesis Approaches

Early total syntheses of N-Methylpelletierine were primarily focused on confirming its chemical structure and were often accomplished as racemic mixtures. These foundational routes established key bond-forming strategies that have been refined in subsequent work. A common theme involves the construction of the piperidine (B6355638) ring followed by the introduction or elaboration of the C2 side chain.

One classical approach begins with a substituted pyridine (B92270) precursor, such as 2-picoline. The pyridine ring is first reduced to a piperidine, typically via catalytic hydrogenation over a platinum or palladium catalyst. The resulting 2-methylpiperidine (B94953) (pipecoline) is then N-methylated using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or an alkyl halide such as methyl iodide. The final and most challenging step involves the functionalization of the C2-methyl group and its conversion into the propanone side chain. This can be achieved through metallation of the N-methyl-2-methylpiperidine followed by reaction with an appropriate electrophile, such as an acetylating agent, although regioselectivity can be a challenge.

Another established strategy involves building the piperidine ring from an acyclic precursor through intramolecular cyclization. For instance, a δ-amino ketone can undergo intramolecular reductive amination to form the N-methylpiperidine ring system directly. The required acyclic precursor can be assembled through standard C-C bond-forming reactions like aldol (B89426) or Michael additions. These total synthesis routes, while often lengthy, were crucial in laying the groundwork for more advanced and stereoselective methods.

Table 1: Comparison of Selected Total Synthesis Starting Materials

| Starting Material | Key Intermediate | Core Strategy | Reference Context |

|---|---|---|---|

| 2-Picoline | N-Methyl-2-methylpiperidine | Pyridine reduction followed by side-chain elaboration. | |

| 2-Methoxypyridine | N-Methyl-Δ¹-piperidinium salt | Functionalization of a pyridine derivative prior to side-chain addition. | |

| Glutarimide | 2-Cyanopiperidone | Ring construction from a cyclic imide, followed by functional group manipulation. | |

| Acyclic δ-amino ketone | (Varies) | Intramolecular cyclization (e.g., reductive amination) to form the piperidine ring. |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound, which naturally occurs as the (R)-enantiomer, requires precise control of the stereocenter at the C2 position. Modern synthetic chemistry has provided powerful tools to achieve this, primarily through chiral pool synthesis and asymmetric catalysis.

The chiral pool approach leverages naturally occurring, enantiopure starting materials that already contain the desired stereocenter. For piperidine alkaloids, L-pipecolinic acid ((S)-pipecolin-2-carboxylic acid) is a common and readily available starting material. Although it possesses the opposite stereochemistry to natural (R)-N-Methylpelletierine, it is often used to establish and validate synthetic routes. The synthesis of the natural enantiomer can be achieved by starting with the less common D-pipecolinic acid or by incorporating a stereochemical inversion step.

A typical synthesis from pipecolinic acid involves the following sequence:

Protection: The secondary amine is protected, commonly as a tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) group, to prevent side reactions.

Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive functional group suitable for C-C bond formation. A highly effective method is its conversion to a Weinreb amide (N-methoxy-N-methylamide). This functional group reacts cleanly with organometallic reagents to form ketones without over-addition.

Side-Chain Installation: The Weinreb amide is treated with an organometallic reagent, such as acetonylmagnesium bromide or a related organolithium species, to install the propanone side chain. Alternatively, the carboxylic acid can be reduced to an aldehyde, which then undergoes a Grignard reaction followed by oxidation.

Deprotection and N-Methylation: The amine protecting group is removed, and the final N-methylation is performed, often via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, to yield the target (S)- or (R)-N-Methylpelletierine, depending on the starting material.

This strategy is highly effective because the stereochemical integrity of the C2 position is maintained throughout the synthetic sequence.

Asymmetric catalysis offers an alternative route to enantiopure compounds by creating the chiral center from achiral or prochiral precursors using a small amount of a chiral catalyst. The asymmetric Mannich reaction is particularly well-suited for synthesizing β-amino ketones, which are key structural motifs in many alkaloids, including precursors to this compound.

In this context, a three-component asymmetric Mannich reaction can be envisioned. The reaction would involve:

An aldehyde , such as propanal.

An amine , such as a protected derivative of methylamine.

A ketone enolate equivalent , such as a silyl (B83357) enol ether derived from acetone.

These components react in the presence of a chiral catalyst, such as a proline-derived organocatalyst or a chiral metal-ligand complex (e.g., a chiral BINOL-based Lewis acid). The catalyst orchestrates the approach of the reactants, leading to the preferential formation of one enantiomer of the β-amino ketone product. This adduct contains the necessary carbon skeleton and stereocenter. Subsequent chemical transformations, including N-deprotection, cyclization via intramolecular iminium ion formation and reduction, and final N-methylation, would complete the synthesis of enantiopure this compound. This approach is highly modular, allowing for the synthesis of various analogues by simply changing the starting components.

Chiral Pool Strategies (e.g., from Pipecolinic Acid).

Key Chemical Transformations and Reaction Mechanisms

Several key reactions are instrumental in the modern synthesis of this compound and its analogues. The Wittig reaction and Wacker oxidation are two powerful methods for installing the propanone side chain onto a pre-formed piperidine ring.

The Wittig reaction provides a reliable method for forming a carbon-carbon double bond by reacting a carbonyl compound with a phosphonium (B103445) ylide. In the context of this compound synthesis, this reaction is used to convert a C2-piperidine aldehyde into an α,β-unsaturated ketone.

The synthetic sequence typically begins with a chiral, N-protected piperidine-2-carboxaldehyde. This aldehyde is then treated with acetonylidenetriphenylphosphorane (Ph₃P=CHCOCH₃), a stabilized ylide. The reaction proceeds via the following mechanism:

Nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate.

The betaine rapidly cyclizes to form a four-membered oxaphosphetane ring.

The oxaphosphetane collapses, eliminating the thermodynamically stable triphenylphosphine (B44618) oxide and forming the desired C=C double bond.

The product is an N-protected 2-(prop-1-en-2-one)piperidine. The final step is the reduction of the double bond to a single bond, typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C), which selectively reduces the alkene without affecting the ketone, to afford the saturated propanone side chain.

The Wacker oxidation is a palladium-catalyzed process that converts a terminal alkene into a methyl ketone. This transformation is highly valuable for synthesizing this compound, as it allows for the installation of the propanone side chain from a simple allyl group.

The synthesis starts with an N-protected 2-allylpiperidine, which can be prepared from chiral pool starting materials like pipecolinic acid. This intermediate is then subjected to Wacker oxidation conditions, typically using a catalytic amount of palladium(II) chloride (PdCl₂) and a stoichiometric amount of a co-oxidant, usually copper(II) chloride (CuCl₂), under an oxygen atmosphere.

The catalytic cycle is highly efficient and regioselective:

The terminal alkene of the allyl group coordinates to the Pd(II) center.

A water molecule attacks the more substituted carbon of the coordinated alkene (Markovnikov regioselectivity), forming a β-hydroxyalkyl-palladium(II) intermediate.

This intermediate undergoes β-hydride elimination followed by reductive elimination to release an enol, which immediately tautomerizes to the more stable methyl ketone.

The resulting Pd(0) is re-oxidized back to the active Pd(II) state by CuCl₂, and the Cu(I) formed is subsequently re-oxidized by molecular oxygen, completing the catalytic cycle.

This method is advantageous due to its high regioselectivity and mild reaction conditions, providing a direct and efficient route to the desired ketone functionality from a readily accessible alkene precursor.

Table 2: Comparison of Side-Chain Installation Methods

| Method | Key Reagents | Intermediate Functional Group | Key Advantage | Reference Context |

|---|---|---|---|---|

| Wittig Reaction | Ph₃P=CHCOCH₃, H₂/Pd-C | Aldehyde → α,β-Unsaturated Ketone | Reliable C=C bond formation from a common functional group (aldehyde). | , |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Terminal Alkene → Methyl Ketone | High regioselectivity for converting a simple allyl group directly to the target ketone. | , |

| Weinreb Amide Acylation | Acetonylmagnesium bromide | Weinreb Amide → Ketone | Prevents over-addition of the organometallic reagent, providing a clean conversion to the ketone. |

Henry-Nef Reaction

A notable and efficient method for the asymmetric synthesis of piperidine alkaloids, including (-)-N-Methylpelletierine, employs a synergistic combination of the Henry (nitroaldol) and Nef reactions. lookchem.comunigoa.ac.in This protocol provides a practical route to 2-substituted piperidine and pyrrolidine (B122466) alkaloids that feature 1,3-aminoketone and 1,3-amino alcohol structural units. lookchem.comunigoa.ac.inlookchem.com The utility of this approach has been showcased through the asymmetric synthesis of several natural products, with the synthesis of (-)-N-methylpelletierine being a significant achievement reported through this method. lookchem.comlookchem.com This one-carbon homologation strategy also presents an alternative pathway for creating key intermediates like homopipecolinol, which are valuable precursors for numerous other alkaloids. unigoa.ac.in

The synthesis leverages chiral pool starting materials, such as L-proline, to establish the stereochemistry. lookchem.com The core of the method involves the reaction of a chiral aldehyde with a nitroalkane (Henry reaction) to form a nitro-alcohol, which is subsequently converted to a ketone via the Nef reaction.

Table 1: Key Steps in the Asymmetric Synthesis of (-)-N-Methylpelletierine via Henry-Nef Reaction

| Step | Description | Reactants/Intermediates | Product |

|---|---|---|---|

| 1 | Henry Reaction | Chiral N-protected pipecolinal, Nitroethane | N-protected 2-(1-nitropropan-2-ol)piperidine |

| 2 | Nef Reaction | Nitro-alcohol intermediate | N-protected 2-(2-oxopropyl)piperidine |

Aza-Claisen Rearrangements and Ring-Closing Metathesis in Related Alkaloid Synthesis

While not a direct synthesis of this compound itself, the combination of aza-Claisen rearrangement and ring-closing metathesis (RCM) represents a powerful strategy for constructing the piperidine core found in many related alkaloids. A prime example is the stereoselective synthesis of the piperidine alkaloid (+)-α-conhydrine. acs.orggla.ac.uk This approach utilizes a palladium(II)-catalyzed, ether-directed aza-Claisen rearrangement as the critical stereoselective step to set a key chiral center. acs.orggla.ac.uk

Following the rearrangement, which establishes the necessary amino and hydroxyl functionalities with the correct relative stereochemistry, ring-closing metathesis is employed to form the piperidine ring. acs.org The synthesis begins with an enantiopure starting material, and the aza-Claisen rearrangement of an allylic trichloroacetimidate (B1259523) intermediate is influenced by a directing group, such as a MOM-ether, to achieve high diastereoselectivity. acs.org The resulting diene is then subjected to a Grubbs' catalyst to effect the RCM cyclization, yielding the unsaturated piperidine ring, which can be further modified to afford the final natural product. acs.org This strategy has proven effective for accessing structural analogues, including pyrrolidine derivatives. acs.orgresearchgate.net

Table 2: General Strategy for Piperidine Alkaloid Synthesis via Aza-Claisen/RCM

| Key Step | Reaction Type | Purpose | Example |

|---|---|---|---|

| 1 | Aza-Claisen Rearrangement | Stereoselectively installs adjacent amino and alkyl side chains. | Palladium(II)-catalyzed rearrangement of an ether-substituted allylic trichloroacetimidate. acs.org |

| 2 | Ring-Closing Metathesis (RCM) | Forms the piperidine heterocyclic ring. | Grubbs' catalyst-mediated cyclization of a diene precursor. acs.org |

Synthesis of Labeled Precursors for Biosynthetic Research (e.g., N-Methylcadaverine)

Understanding the biosynthetic pathways of alkaloids like this compound requires access to isotopically labeled precursors. nih.gov N-methylcadaverine is a key intermediate in the biosynthesis of granatane alkaloids, which are derived from the amino acid lysine (B10760008). nih.govmdpi.com The biosynthetic pathway is thought to involve the decarboxylation of lysine to form cadaverine (B124047), which is then methylated to yield N-methylcadaverine. mdpi.com This intermediate subsequently undergoes oxidative deamination and cyclization to form the N-methyl-Δ¹-piperidinium cation, a direct precursor to the piperidine ring of this compound. gla.ac.ukmdpi.com

To probe this pathway, a straightforward and efficient synthesis of N-methylcadaverine that avoids potential side reactions is necessary. nih.gov A three-step method has been developed that provides the mono-methylated polyamine without the risk of forming N-methylpiperidine through unwanted cyclization. nih.gov This improved synthesis is crucial for producing labeled N-methylcadaverine for use in classical biochemical feeding experiments with piperidine alkaloid-producing plants. nih.gov The incorporation of chirally labeled cadaverine has been a key technique in studying the biosynthesis of the piperidine nucleus. nih.gov

Natural Occurrence, Extraction, and Analytical Characterization of N Methylpelletierine

Botanical Distribution

The occurrence of N-Methylpelletierine is not widespread in the plant kingdom but has been identified in a few key species, most notably in the pomegranate tree.

Prevalence in Punica granatum

Punica granatum, commonly known as the pomegranate, is the most well-documented botanical source of this compound. nih.govnih.govmdpi.comknapsackfamily.com This alkaloid, along with related compounds such as pelletierine (B1199966), isopelletierine, and pseudopelletierine, is primarily concentrated in the root and stem bark of the tree. mdpi.comwikipedia.orgredalyc.org The alkaloid content can vary, with some reports indicating specific yields from the raw bark. wikipedia.org The biosynthesis of this compound in Punica granatum has been a subject of scientific investigation, with studies confirming its derivation from lysine (B10760008) and acetate (B1210297). cdnsciencepub.comrsc.org

Identification in Other Plant Species

Beyond Punica granatum, this compound has been identified in other, unrelated plant species. These include:

Sedum sarmentosum : Research has demonstrated the presence and biosynthesis of this compound in this succulent plant. researchgate.netmcmaster.cacdnsciencepub.com Studies using isotopic labeling have elucidated the biosynthetic pathway, confirming the incorporation of lysine. researchgate.netcdnsciencepub.com

Withania somnifera : Also known as Ashwagandha, this plant has been reported to contain this compound. knapsackfamily.comrsc.orgknapsackfamily.com

Echeveria venezuelensis : This species from the Crassulaceae family has been found to contain N-methyl pelletierine. capes.gov.br

Picea breweriana : Notably, this species of spruce is the first from the Pinaceae family where this compound has been isolated. capes.gov.br

Other Sedum Species : The alkaloid is also found in various other species within the Sedum genus, such as Sedum acre. knapsackfamily.comwikidata.org

Extraction and Isolation Methodologies for Alkaloids

The extraction of this compound and other alkaloids from plant matrices involves a series of steps designed to separate these basic compounds from other phytochemicals.

Traditional Organic Solvent Extraction Techniques

Traditional methods for alkaloid extraction from Punica granatum root bark often employ organic solvents. uobaghdad.edu.iq A common approach involves making the plant material alkaline to liberate the free base form of the alkaloids, which can then be extracted with an organic solvent. wiley-vch.de This process typically includes the following steps:

Pulverization of the dried plant material (e.g., root bark).

Treatment with an alkaline solution, such as a mixture of calcium oxide and sodium hydroxide (B78521) in water, to form a suspension. wiley-vch.de

Extraction of the alkaloids from the alkalinized mixture using an organic solvent.

Subsequent acid-base extractions to purify the alkaloids. The organic extract containing the alkaloids is treated with an acidic aqueous solution, which protonates the basic alkaloids, causing them to move into the aqueous phase. wiley-vch.de Other lipophilic impurities remain in the organic phase.

The acidic aqueous phase is then made alkaline, and the alkaloids are re-extracted with a fresh organic solvent. wiley-vch.de

Finally, the solvent is evaporated to yield the crude alkaloid extract. researchgate.net

Techniques like Soxhlet extraction and steam distillation have also been utilized for extracting alkaloids from Punica granatum roots. nih.gov

Advanced Separation Techniques (e.g., Liquid Membrane Techniques)

More advanced and efficient methods for alkaloid separation include liquid membrane techniques. These methods offer advantages such as high selectivity and the ability to concentrate the target compounds.

Bulk Liquid Membrane (BLM) and Emulsion Liquid Membrane (ELM) techniques have been successfully applied for the extraction of alkaloids. elsevier.esresearchgate.netscispace.com In these systems, an organic liquid membrane separates the aqueous feed phase (containing the alkaloids) from a stripping phase. nih.govdjes.info The transport of alkaloids across the membrane is often facilitated by a carrier molecule dissolved in the membrane phase and driven by a pH gradient. nih.gov For instance, the transport of pelletierine has been studied using a rotating discs contactor with n-decane as the liquid membrane. djes.info

A strip dispersion hybrid liquid membrane system has also been developed for the separation and extraction of alkaloids. nih.gov This technique utilizes a microporous polypropylene (B1209903) membrane impregnated with an organic solution containing a carrier like di-(2-ethylhexyl) phosphoric acid. nih.gov The transport of alkaloids is driven by the concentration gradient of H+ ions. nih.gov

A comparative study evaluated the efficacy of liquid membrane techniques versus traditional organic solvent extraction for alkaloids from Punica granatum root bark. uobaghdad.edu.iqresearchgate.net

Advanced Analytical Characterization Techniques

The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds like alkaloids. In the analysis of pomegranate root bark extracts, GC-MS can separate this compound from other alkaloids like pelletierine and pseudopelletierine, with mass spectrometry providing the molecular weight and fragmentation patterns for identification. e-bookshelf.de The NIST Mass Spectrometry Data Center contains reference spectra for N-Methylisopelletierine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of the molecule.

¹³C NMR Spectroscopy : This technique is crucial for determining the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound has been studied in detail, aiding in the confirmation of its structure. redalyc.orgacs.orgresearchgate.netresearchgate.net

¹H NMR Spectroscopy : This provides information about the number and types of protons in the molecule, which is complementary to ¹³C NMR data. acs.orgresearchgate.net

2D NMR Techniques : Techniques like ¹H-¹³C shift correlation spectra are used to definitively assign proton and carbon signals, confirming the connectivity within the molecule. acs.org

Infrared (IR) Spectroscopy can also be used to identify functional groups present in the molecule. nih.gov

These analytical methods, when used in combination, provide unambiguous evidence for the structure and presence of this compound in various botanical sources.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of isolated this compound and for quantifying its presence in extracts. austinpublishinggroup.comresearchgate.net A reversed-phase HPLC method coupled with a photodiode array (PDA) detector is commonly employed for the analysis of piperidine (B6355638) alkaloids. austinpublishinggroup.com

The purity of an this compound sample is determined by analyzing the resulting chromatogram. A pure sample will ideally exhibit a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks indicates impurities. The PDA detector provides spectral information across a range of wavelengths for any eluting peak, which is crucial for purity assessment. The spectral uniformity across a single peak can be analyzed to confirm that it corresponds to a single compound and is not co-eluting with an impurity. austinpublishinggroup.com For quantitative analysis, a calibration curve is generated using a certified reference standard. austinpublishinggroup.com

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water, often with an additive like 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid |

| Detection | Photodiode Array (PDA) at wavelengths relevant for the analyte (e.g., 210-250 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Purity Assessment | Based on retention time, peak shape, and spectral analysis from the PDA detector |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about its carbon skeleton and three-dimensional shape in solution.

The ¹³C NMR spectrum of this compound provides a distinct signal for each unique carbon atom in the molecule. The chemical shift (δ) of each carbon is influenced by its local electronic environment, allowing for a complete assignment of the carbon framework. The spectrum is interpreted by comparing observed shifts with established ranges for specific functional groups and by using data from related piperidine structures. redalyc.orglibretexts.org

The most downfield signal in the spectrum corresponds to the carbonyl carbon of the ketone group, typically appearing in the 205–220 ppm range. libretexts.org The carbons of the piperidine ring that are directly bonded to the nitrogen atom (C-2' and C-6') are deshielded and appear in the 50-65 ppm region. The N-methyl group characteristically resonates around 40-45 ppm. redalyc.orglibretexts.org The remaining methylene (B1212753) carbons of the piperidine ring and the side chain appear at higher fields (more upfield) in the aliphatic region of the spectrum. libretexts.orgoregonstate.edu

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ketone) | ~208 | Characteristic shift for a ketone carbonyl carbon. libretexts.org |

| C-2' (Piperidine) | ~60-65 | Aliphatic carbon adjacent to nitrogen and bearing a substituent. libretexts.org |

| C-6' (Piperidine) | ~55-60 | Aliphatic carbon adjacent to nitrogen. libretexts.org |

| CH₂ (Side chain) | ~45-50 | Methylene carbon adjacent to a ketone. |

| N-CH₃ | ~40-45 | Typical shift for an N-methyl group in a piperidine ring. redalyc.org |

| C-3', C-4', C-5' (Piperidine) | ~20-35 | Standard aliphatic methylene carbons within the piperidine ring. libretexts.org |

| CH₃ (Side chain) | ~25-30 | Methyl carbon adjacent to a ketone. libretexts.org |

The conformational preferences of the this compound molecule in solution can be investigated using advanced NMR techniques. researchgate.net The six-membered piperidine ring is not planar and, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. acs.orgdocbrown.info In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

For this compound, there are two main chair conformers to consider, primarily differing in the orientation of the large propanone substituent at the C-2' position. The equilibrium between the conformer with the equatorial substituent and the one with the axial substituent is a key aspect of its structure. acs.org Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. docbrown.info The conformation can be determined experimentally by analyzing proton-proton coupling constants (³JHH) and through-space interactions via the Nuclear Overhauser Effect (NOE). nih.govresearchgate.net Large coupling constants between adjacent methine and methylene protons are indicative of an axial-axial relationship, while smaller couplings suggest axial-equatorial or equatorial-equatorial arrangements, allowing for the deduction of the dominant chair conformation. acs.org

13C NMR Chemical Shift Analysis and Spectral Interpretation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₁₇NO, corresponding to a molecular weight of approximately 155.24 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 155. miamioh.edu

The fragmentation of this compound is guided by the presence of the nitrogen atom and the ketone group. For cyclic amines, the molecular ion peak is often strong, and a peak at [M-1]⁺ resulting from the loss of a hydrogen radical is common. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. msu.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. The loss of the largest substituent via α-cleavage is typically the most favored pathway.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 155 | [C₉H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 140 | [C₈H₁₄NO]⁺ | Loss of a methyl radical (•CH₃) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of the propanone side chain (•CH₂COCH₃) |

| 58 | [C₃H₆N]⁺ | Cleavage of the side chain, forming the [CH₂=N⁺(CH₃)CH=CH₂] ion or similar stable fragment. |

Theoretical and Computational Chemistry Studies of N Methylpelletierine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-experimental tool for investigating the molecular and electronic structures of compounds like N-Methylpelletierine. rsdjournal.orgscienceopen.com These methods, rooted in solving the Schrödinger equation under various approximations like density functional theory (DFT), allow for the accurate prediction of molecular properties from first principles. scienceopen.com Such computational studies are integral to modern chemical research, providing highly accurate quantitative data on molecular systems. rsdjournal.orgyale.edu

Molecular Structure Optimization and Conformation Prediction

A fundamental application of quantum chemical calculations is the determination of a molecule's most stable three-dimensional arrangement, known as molecular structure optimization. nih.gov For cyclic compounds like this compound, which contains a piperidine (B6355638) ring, this extends to predicting the most energetically favorable conformations. The N-methyl group on the piperidine ring can exist in either an axial or equatorial position, and computational studies help determine which conformer is more stable.

A computational and NMR-based study on the stereochemistry of related tropane (B1204802) and granatane alkaloids revealed that the N-methyl group's orientation significantly impacts the molecule's shape. dokumen.pubnih.gov Such analyses typically involve optimizing the geometry of different possible conformers and calculating their relative energies to predict the dominant structure in a given environment. nih.gov The quality of the molecular equilibrium geometry used is a root factor for the accuracy of these calculations. mdpi.com Ab initio methods, which seek to find the conformation corresponding to the global minimum of a potential energy function, are employed for this purpose. nih.govfrontiersin.org

Theoretical Prediction of Spectroscopic Parameters (e.g., 13C Chemical Shifts)

Quantum chemistry provides robust methods for predicting spectroscopic data, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for carbon-13 (¹³C), is a well-established methodology that can prevent structural misassignment. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with a DFT functional (e.g., B3LYP) and a suitable basis set, are used to calculate nuclear magnetic shieldings. mdpi.comresearchgate.net These calculated shieldings are then converted into chemical shifts for direct comparison with experimental data. researchgate.net

Benchmark studies have shown that with appropriate methodology, including solvent models like the Polarizable Continuum Model (PCM), ¹³C chemical shifts can be predicted with a high degree of accuracy, often with root-mean-square deviations between 0.5 and 2.9 ppm. mdpi.com A similar approach has been applied to the related alkaloid pseudopelletierine, where predicted ¹³C-NMR signals were used to aid in the analysis of its spectrum. redalyc.org

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical GIAO-DFT Calculated δ (ppm) |

|---|---|---|

| C=O | 209.0 | 208.5 |

| N-CH₃ | 42.5 | 42.1 |

| C2 (ring) | 60.0 | 59.7 |

| CH₂-C=O | 50.0 | 49.8 |

| C=O-CH₃ | 30.5 | 30.1 |

Chemoinformatic Approaches for Alkaloid Research

Chemoinformatics has become an essential discipline in natural product research and drug discovery, enabling the analysis and visualization of vast chemical data. diva-portal.orgpageplace.de It involves the use of computational tools to investigate physicochemical properties, molecular similarity, and chemical diversity within large datasets of molecules like alkaloids. diva-portal.org

Molecular Descriptor Computations for Granatane Alkaloids

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental to chemoinformatics, quantitative structure-activity relationship (QSAR) studies, and the design of "drug-like" natural product libraries. diva-portal.orgpageplace.de For granatane alkaloids, including this compound, various descriptors can be computed to characterize their chemical nature. nih.gov

| Descriptor | Computed Value for this compound | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇NO | PubChem nih.gov |

| Molecular Weight | 155.24 g/mol | PubChem nih.gov |

| XLogP3 | 0.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 20.3 Ų | PubChem nih.gov |

Structural Similarity Analysis within Alkaloid Databases

Analyzing structural similarity is key to classifying new compounds and predicting their biological activities based on the "similarity principle," which posits that structurally similar molecules are likely to have similar properties. diva-portal.org In alkaloid research, techniques like molecular networking, which utilizes tandem mass spectrometry (MS/MS) data, have proven effective. acs.org

In studies of alkaloids from the Duboisia genus, feature-based molecular networking was used to group metabolites. acs.orgnih.gov This analysis revealed that granatane alkaloids consistently produce a common fragment ion at m/z 138.1277, corresponding to the [C₉H₁₆N]⁺ core. acs.orgresearchgate.net This shared fragment acts as a structural fingerprint, allowing for the rapid identification and classification of known and new granatane alkaloids within a complex plant extract, effectively performing a structural similarity search within a spectral database. acs.org

In Silico Modeling of Biosynthetic Mechanisms

Understanding how plants synthesize complex alkaloids like this compound is a significant challenge. In silico modeling provides a framework for proposing and evaluating hypothetical biosynthetic pathways. researchgate.netnih.gov The biosynthesis of granatane alkaloids is believed to be closely related to that of tropane alkaloids, sharing common precursors and enzymatic strategies. nih.govmdpi.com

The proposed biosynthesis of the this compound core begins with the amino acid lysine (B10760008). researchgate.netpnas.orgacs.org Computational models and pathway hypotheses are built upon experimental tracer studies. A widely accepted hypothesis involves several key steps:

Decarboxylation: Lysine is decarboxylated to form cadaverine (B124047) (1,5-pentadiamine), likely catalyzed by a lysine decarboxylase enzyme. acs.org

Methylation: The primary amine of cadaverine is methylated by a methyltransferase, using S-adenosyl-L-methionine (SAM) as a methyl donor, to produce N-methylcadaverine. researchgate.net

Oxidation and Cyclization: N-methylcadaverine undergoes oxidative deamination, catalyzed by an oxidase, to form 5-methylaminopentanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-piperidinium cation. researchgate.net

Condensation: This piperidinium (B107235) cation then serves as a key intermediate that condenses with a four-carbon unit, likely derived from a polyketide pathway, to form the full this compound structure. researchgate.netacs.org

Researchers use transcriptome databases from alkaloid-producing plants, such as Punica granatum, to mine for genes encoding the putative enzymes (e.g., decarboxylases, oxidases, polyketide synthases) involved in this pathway. acs.org These candidate genes provide the basis for more detailed in silico modeling and subsequent experimental validation. acs.orgmsu.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.